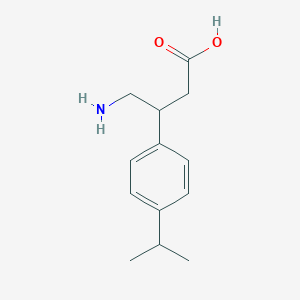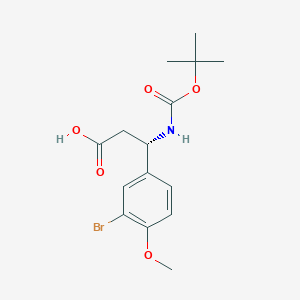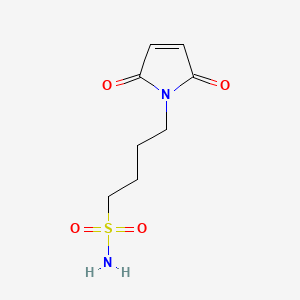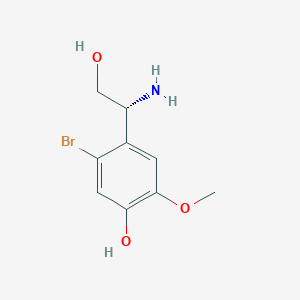
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)(2-methoxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols and amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its carbamate group can interact with specific enzymes, providing insights into their functions.
Medicine
In medicine, carbamates are known for their potential therapeutic properties. This compound may be investigated for its potential use as a drug candidate, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry
In the industrial sector, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate has a unique structure that provides distinct chemical and biological properties. Its tert-butyl and methoxyethyl groups contribute to its stability and reactivity, making it suitable for specific applications where other carbamates may not be effective.
Conclusion
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a versatile compound with significant potential in various fields Its unique chemical structure and reactivity make it valuable for research and industrial applications
Propiedades
Fórmula molecular |
C12H25NO4 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO4/c1-11(2,3)17-10(15)13(7-8-16-6)12(4,5)9-14/h14H,7-9H2,1-6H3 |
Clave InChI |
RBKRPMJFKZPXHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCOC)C(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)




![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)



![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)

![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
